Oxydiethylene bis(chloroformate)

Catalog No.
S1511308
CAS No.
106-75-2
M.F
C6H8Cl2O5
M. Wt
231.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxydiethylene bis(chloroformate)

CAS Number

106-75-2

Product Name

Oxydiethylene bis(chloroformate)

IUPAC Name

2-(2-carbonochloridoyloxyethoxy)ethyl carbonochloridate

Molecular Formula

C6H8Cl2O5

Molecular Weight

231.03 g/mol

InChI

InChI=1S/C6H8Cl2O5/c7-5(9)12-3-1-11-2-4-13-6(8)10/h1-4H2

InChI Key

XFSAZBKSWGOXRH-UHFFFAOYSA-N

SMILES

C(COC(=O)Cl)OCCOC(=O)Cl

solubility

SOL IN ACETONE, ALCOHOL, ETHER, CHLOROFORM, BENZENE

Canonical SMILES

C(COC(=O)Cl)OCCOC(=O)Cl

Oxydiethylene bis(chloroformate) is a chemical compound with the molecular formula C₆H₈Cl₂O₅ and a CAS number of 106-75-2. It is classified as a chloroformate, which are derivatives of carbonic acid where one or more hydroxyl groups are replaced by chloro groups. This compound appears as a colorless to yellowish liquid and is known for its moderate toxicity. It can cause irritation upon contact with skin and mucous membranes, and it poses risks if ingested or inhaled .

DECF is a hazardous compound with several safety concerns:

  • Toxicity: DECF is acutely toxic by inhalation and ingestion []. It can cause irritation and damage to the eyes, skin, and respiratory system [].
  • Skin sensitization: DECF can cause skin sensitization, leading to allergic reactions upon repeated exposure [].
  • Reactivity: DECF reacts violently with water, releasing hydrochloric acid fumes [].
  • Flammability: DECF is combustible but not readily flammable [].
Typical of acid chlorides. Its reactivity includes:

  • Nucleophilic Acyl Substitution: The compound reacts with nucleophiles to form esters or amides. The reaction rate is generally slower than that of other acid chlorides due to steric hindrance from the ethylene glycol moiety .
  • Formation of Carbonates: It can react with alcohols to produce corresponding carbonates, which can be useful in organic synthesis .
  • Decomposition: Under certain conditions, oxydiethylene bis(chloroformate) can decompose, releasing toxic gases such as hydrogen chloride .

Oxydiethylene bis(chloroformate) can be synthesized through several methods:

  • Reaction of Chloroformic Acid with Ethylene Glycol: This method involves the direct reaction of chloroformic acid with ethylene glycol under controlled conditions to yield oxydiethylene bis(chloroformate) and water.
  • Carbonylation of Ethylene Glycol: Ethylene glycol can be carbonylated in the presence of phosgene or other carbonyl sources to produce oxydiethylene bis(chloroformate) .
  • Transesterification: This process involves the reaction of an existing chloroformate ester with ethylene glycol, facilitating the exchange of alkoxy groups.

Studies on interactions involving oxydiethylene bis(chloroformate) primarily focus on its reactivity with nucleophiles. For instance:

  • Reactivity with Amines: The compound can react with amines to form carbamates, which are important in medicinal chemistry.
  • Polymerization Reactions: It can participate in polymerization reactions when combined with suitable monomers, leading to the formation of polycarbonate materials .

Several compounds share structural or functional similarities with oxydiethylene bis(chloroformate). Here are some notable examples:

Compound NameStructure TypeKey Features
Diethyl carbonateCarbonateLess toxic; used as a solvent and reagent
Ethylene carbonateCarbonateUsed in polymer production; less reactive
Dimethyl carbonateCarbonateCommonly used as a methylating agent
Chloroformic acidAcid chlorideMore reactive; used for similar synthetic routes
PhosgeneAcid chlorideHighly toxic; used for industrial synthesis

Uniqueness of Oxydiethylene Bis(chloroformate)

Oxydiethylene bis(chloroformate) is unique due to its dual chloroformate functionality, which allows for specific reactivity patterns not found in simpler carbonates or other chloroformates. Its moderate toxicity also sets it apart from less hazardous compounds like diethyl carbonate, making it suitable for specialized applications while necessitating careful handling .

Oxydiethylene bis(chloroformate), also known as diethylene glycol bis(chloroformate), is an important chemical intermediate widely used in organic synthesis and polymer chemistry [1]. This compound features two chloroformate groups attached to an oxydiethylene backbone, giving it unique reactivity profiles that make it valuable in various industrial applications [5].

Phosgene-Based Synthetic Routes

The predominant industrial synthesis method for oxydiethylene bis(chloroformate) involves the direct reaction of diethylene glycol with phosgene . In this process, diethylene glycol reacts with phosgene in a 1:2 molar ratio to form the bis(chloroformate) derivative [2]. The reaction typically proceeds through the following steps:

  • Diethylene glycol is introduced to liquid phosgene under controlled conditions
  • The reaction forms intermediate chloroformate groups at both hydroxyl positions
  • Hydrogen chloride is evolved as a byproduct during the reaction [2]

Industrial production typically employs a large excess of phosgene (often in a 3:1 ratio with the glycol) to ensure complete conversion and minimize the formation of side products such as cyclic carbonates [2]. The reaction is typically conducted at temperatures between -8°C and 0°C to control the exothermic nature of the phosgenation process [2] [4].

A key aspect of industrial synthesis is the method of phosgene addition. Rather than adding phosgene to diethylene glycol, the preferred approach involves adding the glycol to a pool of liquid phosgene [2]. This approach helps maintain a high phosgene:glycol ratio throughout the reaction, which significantly reduces the formation of unwanted cyclic carbonate byproducts [2].

Scale-up Considerations and Research Challenges

Scaling up the production of oxydiethylene bis(chloroformate) presents several significant challenges that must be addressed for safe and efficient industrial manufacturing [24]. The primary concerns include:

  • Phosgene handling and safety: The extreme toxicity of phosgene necessitates specialized containment systems, monitoring equipment, and emergency protocols when scaling to industrial production volumes [2] [4].

  • Heat management: The reaction between diethylene glycol and phosgene is highly exothermic. Industrial-scale production requires sophisticated cooling systems to prevent runaway reactions and maintain temperature control [2].

  • Mixing efficiency: Ensuring uniform mixing becomes increasingly difficult at larger scales. Poor mixing can lead to localized concentration gradients, resulting in side reactions and reduced yield [24].

  • Hydrogen chloride management: The reaction produces significant amounts of hydrogen chloride gas that must be properly vented and neutralized. Industrial systems typically employ continuous nitrogen purging to remove hydrogen chloride and minimize side reactions [2].

  • Material compatibility: The corrosive nature of both phosgene and hydrogen chloride requires specialized materials of construction for reaction vessels, piping, and valves [24].

Research challenges in scale-up also include optimizing the reaction parameters to maintain high purity while increasing throughput [4]. The balance between reaction rate, temperature control, and product quality becomes increasingly critical at industrial scales [24].

Process Optimization Studies

Extensive research has been conducted to optimize the industrial production of oxydiethylene bis(chloroformate), focusing on several key parameters that affect yield, purity, and process efficiency [2] [4].

One significant optimization involves the use of catalytic amounts of tertiary amines, particularly pyridine, which has been shown to dramatically improve yields and reduce cyclic carbonate formation [2]. Studies have demonstrated that introducing just 0.0025-0.0125 mole of pyridine for each mole of phosgene in the reaction zone can reduce cyclic carbonate content from 7.1% to as low as 0.3% [2].

Temperature optimization studies have established that maintaining the reaction between -8°C and 0°C provides the best balance between reaction rate and selectivity [2]. At higher temperatures, side reactions become more prevalent, while lower temperatures significantly slow the reaction rate [2] [4].

The mode of addition has also been extensively studied, with research confirming that adding diethylene glycol to excess phosgene (rather than the reverse) dramatically improves product quality [2]. This approach ensures that the glycol molecules are always surrounded by excess phosgene, minimizing the possibility of side reactions between partially reacted intermediates [2] [4].

Process optimization has also focused on continuous processing methods, where both reactants are fed continuously into a reaction vessel containing liquid phosgene [2]. This approach allows for better control of reaction parameters and facilitates continuous production for industrial applications [2] [13].

Laboratory-Scale Preparation Methods

Small-scale Synthesis Protocols

Laboratory-scale synthesis of oxydiethylene bis(chloroformate) typically follows modified versions of industrial processes, adapted for smaller volumes and standard laboratory equipment [2]. A typical small-scale synthesis protocol involves the following steps:

  • Preparation of a reaction vessel containing liquid phosgene (or phosgene solution) under inert atmosphere and cooling conditions
  • Slow addition of diethylene glycol through a small orifice or dropping funnel
  • Maintenance of reaction temperature between -8°C and 0°C
  • Continuous stirring and nitrogen purging to remove hydrogen chloride
  • Post-reaction processing to remove excess phosgene [2]

A representative laboratory protocol might use 31 parts (0.5 mole) of diethylene glycol and 114 parts (1.155 moles) of phosgene, with the glycol added at a controlled rate of approximately 0.27 parts per minute [2]. The reaction mixture is typically stirred for an additional 30 minutes after complete addition, then allowed to warm to room temperature while being swept with nitrogen to remove excess phosgene [2].

For enhanced safety in laboratory settings, some protocols utilize phosgene solutions in inert solvents like dichloromethane rather than liquid phosgene [19]. This approach reduces the hazards associated with handling pure phosgene while still providing acceptable yields [19].

Purification Strategies

Purification of oxydiethylene bis(chloroformate) presents unique challenges due to the compound's sensitivity to moisture and its tendency to decompose during conventional purification processes [22]. Several effective purification strategies have been developed for laboratory-scale preparations:

  • Removal of iron contaminants: Iron impurities, particularly ferric chloride, can catalyze the decomposition of chloroformates during distillation [22]. Treatment with aqueous alkali metal halide solutions (such as sodium chloride) has been shown to effectively remove iron contaminants and prevent decomposition [22].

  • Neutralization of acidic impurities: Residual hydrogen chloride can be removed by sparging with nitrogen or by careful neutralization with bases [22]. For laboratory-scale preparations, the product is typically sparged with dry nitrogen until the acid content is reduced below 0.01 mole [22].

  • Distillation under reduced pressure: Oxydiethylene bis(chloroformate) can be purified by vacuum distillation, typically at around 5 torr, with a boiling point of approximately 127°C under these conditions [4] [5]. This approach minimizes thermal decomposition while effectively removing volatile impurities [22].

  • Solvent washing: For laboratory preparations, washing with appropriate solvents can remove specific impurities. However, care must be taken to use dry solvents to prevent hydrolysis of the chloroformate groups [22].

When properly purified, oxydiethylene bis(chloroformate) appears as a clear liquid that becomes cloudy upon exposure to air due to partial hydrolysis, but does not fume significantly [2].

Yield Optimization Research

Research into optimizing yields for laboratory-scale synthesis of oxydiethylene bis(chloroformate) has identified several critical factors that significantly impact product formation and purity [2] [21].

The molar ratio of reactants has been extensively studied, with research showing that a phosgene:diethylene glycol ratio of at least 2:1 is necessary for complete conversion [2]. However, laboratory studies have demonstrated that higher ratios (typically 3:1) provide better yields and purity by ensuring complete reaction and minimizing side product formation [2] [21].

Addition rate control has emerged as a crucial factor in yield optimization. Research has shown that adding diethylene glycol very slowly to excess phosgene (rather than the reverse) dramatically improves yields by preventing localized high concentrations of the glycol [2] [21]. Laboratory protocols typically specify addition rates of approximately 0.11 parts of glycol every 30 seconds for optimal results [2].

Catalysis research has demonstrated that small amounts of tertiary amines (0.0025-0.0125 mole per mole of phosgene) can significantly improve yields [2]. For example, adding just 0.245 parts of pyridine to 100 parts of liquid phosgene before introducing diethylene glycol has been shown to reduce cyclic carbonate formation from 7.1% to 0.3-0.9%, resulting in yields approaching 100% of theoretical values [2].

Temperature control studies have established optimal reaction temperatures between -8°C and 0°C, with the reaction mixture typically brought to reflux by the heat generated during the reaction [2]. This temperature range balances reaction rate with selectivity, minimizing side reactions while maintaining reasonable reaction times [2] [21].

Green Chemistry Alternatives

Phosgene-Free Synthesis Routes

The development of phosgene-free routes for synthesizing oxydiethylene bis(chloroformate) represents a significant advancement in green chemistry approaches to chloroformate production [10] [12]. These alternative methods aim to eliminate the use of highly toxic phosgene while maintaining product quality and yield.

One promising approach utilizes bis(trichloromethyl)carbonate (triphosgene) as a solid, less hazardous alternative to gaseous phosgene [10] [20]. Triphosgene can be handled more safely than phosgene while providing comparable reactivity in chloroformate synthesis [10]. The reaction typically proceeds with diethylene glycol and triphosgene in a suitable solvent, often with a tertiary amine catalyst [10] [17]. Studies have shown that yields using the triphosgene method can actually exceed those achieved with traditional phosgene approaches [10].

Another innovative phosgene-free route involves the photochemical oxidation of chloroform to generate phosgene in situ [12]. This approach uses a continuous flow system where chloroform is mixed with oxygen and exposed to UV radiation, generating phosgene that immediately reacts with diethylene glycol to form the bis(chloroformate) [12]. Under optimized conditions, this method has achieved phosgene yields of up to 96%, with the subsequent chloroformate formation proceeding efficiently [12].

Research has also explored the use of alternative carbonylating agents such as carbon monoxide with various catalysts and oxidizing agents [10] [12]. While these approaches remain less developed for bis(chloroformate) synthesis specifically, they represent promising directions for future green chemistry development [12].

Catalytic Process Development

Catalytic process development for oxydiethylene bis(chloroformate) synthesis has focused on improving reaction efficiency, selectivity, and environmental impact [2] [10] [23]. Several catalytic systems have shown particular promise in recent research.

Tertiary amine catalysts, particularly pyridine and its derivatives, have been extensively studied and shown to dramatically improve both yield and selectivity in chloroformate synthesis [2]. Research has demonstrated that even small amounts (0.0025-0.0125 mole per mole of phosgene) can reduce cyclic carbonate formation from 7.1% to as low as 0.3% [2]. The catalytic effect appears to involve activation of the phosgene molecule, facilitating its reaction with alcohols while suppressing side reactions [2] [23].

Lewis base catalysis has emerged as a particularly effective approach for chloroformate synthesis [23]. Studies have shown that formamide catalysts like 1-formylpyrrolidine and cyclopropenone catalysts such as diethylcyclopropenone can effectively activate alcohols for reaction with chloroformates, providing high yields and selectivity [23]. These catalysts work by forming reactive intermediates that facilitate nucleophilic substitution while minimizing carbonate formation [23].

Novel metal-based catalytic systems have also been investigated, with certain transition metal complexes showing promise for activating alternative carbonylation reagents in phosgene-free synthesis routes [12] [23]. These catalysts can enable reactions under milder conditions and with greater selectivity than traditional methods [23].

Research into heterogeneous catalysts has also progressed, offering the potential for catalyst recovery and reuse in industrial applications [23]. These systems typically involve supported metal catalysts or functionalized polymeric materials that can facilitate chloroformate formation while being easily separated from the reaction mixture [10] [23].

Solvent Reduction Strategies

Solvent reduction strategies represent an important aspect of green chemistry approaches to oxydiethylene bis(chloroformate) synthesis, focusing on minimizing environmental impact while maintaining or improving reaction efficiency [8] [10].

Solvent-free reaction systems have been developed for certain chloroformate syntheses, utilizing microwave irradiation to promote reactions without conventional solvents [18]. While these approaches have been more extensively studied for simpler chloroformates and subsequent reactions, the principles are being adapted for more complex systems including bis(chloroformates) [18].

When solvents cannot be eliminated entirely, greener solvent alternatives have been investigated [8]. Cyclopentyl methyl ether (CPME) has emerged as a promising alternative to traditional ethers like tetrahydrofuran, offering improved safety (reduced peroxide formation), easier recovery from water, and better environmental profiles [8]. Similarly, 2-methyltetrahydrofuran (2-MeTHF), derived from renewable resources such as corncobs and bagasse, provides an environmentally friendly alternative with favorable properties for chloroformate synthesis [8].

Solvent recycling systems have also been developed for industrial applications, allowing for the recovery and reuse of process solvents [8]. These systems typically involve distillation or membrane separation technologies to purify used solvents for reintroduction into the manufacturing process [8] [10].

Research has also focused on biphasic reaction systems that minimize solvent use while facilitating product isolation [10]. These approaches typically utilize immiscible solvent pairs that allow for easy separation of products from catalysts or byproducts, reducing the overall solvent requirements for purification [10] [18].

Recent Advances in Synthetic Routes

Flow Chemistry Applications

Flow chemistry has emerged as a transformative approach to oxydiethylene bis(chloroformate) synthesis, offering significant advantages in safety, efficiency, and scalability compared to traditional batch processes [13] [27].

Continuous flow synthesis of chloroformates enables precise control over reaction parameters, particularly important for the highly exothermic phosgenation reactions [13]. By conducting the reaction in narrow channels with excellent heat transfer characteristics, flow systems can maintain tight temperature control even for highly exothermic reactions, reducing the risk of runaway reactions and improving product quality [13] [27].

A notable advancement in flow chemistry applications is the development of continuous flow systems for triphosgene-based chloroformate synthesis [13] [20]. These systems typically involve separate streams of alcohol (diethylene glycol) and triphosgene solution that meet in a mixing module before entering a temperature-controlled reaction zone [13]. Studies have demonstrated that this approach can significantly reduce reaction times while improving yields and product purity [13].

Flow chemistry also enables safer handling of hazardous reagents like phosgene or triphosgene [13] [27]. By maintaining only small quantities of reactive materials in the system at any given time, flow reactors inherently reduce the risks associated with large-scale batch processing [13]. This safety advantage is particularly significant for industrial production of oxydiethylene bis(chloroformate), where phosgene handling presents substantial hazards [13] [27].

Recent research has also explored telescoped flow processes that combine multiple reaction steps in a single continuous system [27]. While these approaches have been more extensively developed for pharmaceutical applications, the principles are being adapted for complex intermediates like bis(chloroformates) [27].

Microreactor Technology Utilization

Microreactor technology represents one of the most significant recent advances in oxydiethylene bis(chloroformate) synthesis, offering unprecedented control over reaction conditions and dramatically improved safety profiles [13] [28].

Microreactor systems for chloroformate synthesis typically feature channel dimensions in the submillimeter range, providing exceptional surface-to-volume ratios that enable highly efficient heat and mass transfer [13] [28]. This characteristic is particularly valuable for the highly exothermic phosgenation reactions involved in oxydiethylene bis(chloroformate) production [13].

Research has demonstrated that microreactor-based synthesis can significantly reduce reaction times compared to conventional batch processes [13] [28]. For example, continuous flow microreactor systems have achieved complete conversion of alcohols to chloroformates in residence times of just minutes, compared to hours in traditional batch reactions [13] [28].

A particularly innovative application of microreactor technology involves the in-situ generation and immediate consumption of phosgene [12] [28]. These systems typically generate phosgene through controlled reactions (such as photochemical oxidation of chloroform) within the microreactor, with the generated phosgene immediately reacting with diethylene glycol to form the bis(chloroformate) [12]. This approach minimizes the amount of free phosgene present at any time, substantially improving safety [12] [28].

Microreactor technology also enables precise control over mixing, which has been shown to significantly impact product quality in chloroformate synthesis [13] [28]. Advanced mixing elements within microreactors ensure rapid and uniform mixing of reactants, reducing side reactions and improving yield and purity [13].

The scalability of microreactor technology through numbering-up (adding parallel reaction channels) rather than traditional scale-up has also been demonstrated for chloroformate synthesis, offering a path to industrial production that maintains the advantages of microscale processing [13] [28].

Novel Catalyst Systems

Research into novel catalyst systems for oxydiethylene bis(chloroformate) synthesis has yielded significant advances in reaction efficiency, selectivity, and environmental impact [10] [23].

Lewis base catalysis has emerged as a particularly effective approach for chloroformate synthesis [23]. Recent studies have identified specific formamide catalysts like 1-formylpyrrolidine that can achieve chloroformate yields up to 79% with minimal carbonate byproduct formation [23]. Similarly, diethylcyclopropenone has shown promise as a catalyst, enabling yields of up to 88% under optimized conditions [23].

The mechanism of these novel catalysts typically involves activation of the chloroformate reagent through nucleophilic attack by the catalyst, forming a reactive intermediate that facilitates the subsequent reaction with alcohols [23]. This catalytic pathway provides enhanced selectivity compared to uncatalyzed reactions, significantly reducing unwanted side products [23].

Heterogeneous catalyst systems have also advanced significantly, offering the advantages of easy separation and potential reuse [10] [23]. These systems typically involve supported metal catalysts or functionalized polymeric materials that can facilitate chloroformate formation while being easily recovered from the reaction mixture [10] [23].

Table 1: Comparison of Catalyst Systems for Oxydiethylene bis(chloroformate) Synthesis

Catalyst TypeRepresentative ExampleTypical Yield (%)Carbonate Byproduct (%)Reaction ConditionsReference
Tertiary AminePyridine99-1000.3-0.9-8°C to 0°C, 3:1 phosgene:glycol ratio [2]
Formamide1-Formylpyrrolidine797Room temperature, dioxane solvent [23]
CyclopropenoneDiethylcyclopropenone88Not reportedRoom temperature, optimized conditions [23]
Metal-BasedCuprous chlorideVariableVariableTemperature dependent [2]
None (uncatalyzed)-947.1-8°C to 0°C, 3:1 phosgene:glycol ratio [2]

Recent research has also explored dual catalyst systems that combine the advantages of different catalytic mechanisms [23]. These approaches typically involve a primary catalyst for activating the chloroformate reagent and a co-catalyst that facilitates the reaction with the alcohol substrate [23]. Such dual catalyst systems have shown promise for improving both reaction rates and selectivity in chloroformate synthesis [10] [23].

Kinetics of Aqueous Decomposition

Oxydiethylene bis(chloroformate) undergoes rapid hydrolysis in aqueous environments, representing the primary fate process for this compound [1]. The hydrolysis reaction follows a well-defined mechanism where the compound reacts with water to form diethylene glycol, hydrogen chloride, and carbon dioxide according to the overall equation:

C₆H₈Cl₂O₅ + 2H₂O → C₄H₁₀O₃ + 2HCl + 2CO₂

The kinetics of aqueous decomposition demonstrate first-order dependence on the concentration of oxydiethylene bis(chloroformate) and pseudo-first-order kinetics under conditions of excess water [2]. The rapid hydrolysis is attributed to the high reactivity of the chloroformate functional groups, which are susceptible to nucleophilic attack by water molecules .

Quantitative studies indicate that the hydrolysis proceeds with considerable rate enhancement compared to simple alkyl chloroformates. The biological activity of oxydiethylene bis(chloroformate) is primarily attributed to its hydrolysis in aqueous environments, leading to the formation of hydrochloric acid and carbon dioxide . This hydrolysis can cause significant irritation at the site of contact due to the release of hydrochloric acid, which is corrosive and can lead to localized damage in biological tissues.

Intermediate Formation Studies

The hydrolysis mechanism of oxydiethylene bis(chloroformate) proceeds through sequential intermediate formation. Initial nucleophilic attack by water molecules on the carbonyl carbon of the chloroformate groups leads to the formation of tetrahedral intermediates. These intermediates represent transient species that quickly decompose to yield the final products [2].

The intermediate formation process involves the following sequential steps:

  • Initial nucleophilic attack by water on the electrophilic carbonyl carbon
  • Formation of a tetrahedral intermediate containing both hydroxyl and chloride leaving groups
  • Rapid elimination of hydrogen chloride to form an unstable carbonic acid ester intermediate
  • Subsequent decomposition of the carbonic acid ester to yield carbon dioxide and the corresponding alcohol

Studies of intermediate formation have revealed that the reaction proceeds through a stepwise mechanism rather than a concerted process. The detection of intermediates requires rapid analytical techniques due to their short lifetimes under aqueous conditions .

pH-Dependent Reaction Pathways

The hydrolysis of oxydiethylene bis(chloroformate) exhibits significant pH dependence, with reaction rates varying substantially across different pH ranges. Under acidic conditions, the reaction proceeds primarily through the neutral hydrolysis pathway, while alkaline conditions promote base-catalyzed hydrolysis mechanisms [4].

In acidic environments (pH < 7), the hydrolysis follows the mechanism described above, with water acting as the nucleophile. The reaction rate shows moderate pH dependence due to the protonation effects on the intermediate species. Under neutral conditions (pH ≈ 7), the hydrolysis proceeds at the fastest rate, representing optimal conditions for the reaction [4].

Under alkaline conditions (pH > 7), hydroxide ions act as stronger nucleophiles than water, leading to enhanced reaction rates. The base-catalyzed pathway involves direct attack by hydroxide ions on the carbonyl carbon, followed by rapid elimination of chloride ions. This mechanism results in significantly faster hydrolysis rates compared to the neutral pathway [4].

Reaction Kinetics

Rate Constants Determination

The determination of rate constants for oxydiethylene bis(chloroformate) reactions has been accomplished through various analytical techniques, including spectrophotometric methods and gas chromatography-mass spectrometry analysis. The compound exhibits characteristic rate constants that vary depending on the specific reaction conditions and solvent systems employed [5].

For hydrolysis reactions in aqueous media, the pseudo-first-order rate constant has been determined to be approximately 2.5 × 10⁻³ s⁻¹ at 25°C under neutral pH conditions [6]. This relatively high rate constant reflects the inherent reactivity of the chloroformate functional groups toward nucleophilic attack.

The rate constant determination involves careful consideration of competing reaction pathways and the potential for side reactions. The use of excess water ensures pseudo-first-order kinetics, simplifying the kinetic analysis and allowing for accurate determination of the intrinsic reactivity of the compound [6].

Temperature-Dependent Kinetic Studies

Temperature-dependent kinetic studies of oxydiethylene bis(chloroformate) reactions reveal significant thermal activation effects. The reaction rates follow Arrhenius behavior over the temperature range of 10-50°C, with activation energies determined through temperature-dependent rate measurements [7].

The activation energy for hydrolysis reactions has been determined to be approximately 45-52 kJ/mol, indicating a moderate temperature dependence [7]. This activation energy is consistent with the nucleophilic substitution mechanism proposed for chloroformate hydrolysis, where the rate-determining step involves the formation of the tetrahedral intermediate.

Temperature studies demonstrate that reaction rates increase by approximately 2-3 fold for every 10°C increase in temperature within the physiologically relevant range. This temperature dependence has important implications for the stability and reactivity of the compound under various storage and reaction conditions [7].

Solvent Effects on Reaction Rates

Solvent effects play a crucial role in determining the reaction rates of oxydiethylene bis(chloroformate) across different media. The compound shows markedly different reactivity patterns in protic versus aprotic solvents, with significant rate enhancements observed in polar protic solvents [5].

In polar protic solvents such as water and alcohols, the reaction rates are significantly enhanced due to hydrogen bonding interactions that stabilize the transition state and intermediate species. The dielectric constant of the solvent correlates positively with reaction rates, indicating that electrostatic stabilization of charged intermediates is an important factor [5].

Aprotic solvents such as acetone and dichloromethane show reduced reaction rates compared to protic solvents, but the compound remains reactive due to the inherent electrophilicity of the chloroformate groups. The solvent effects demonstrate that the reaction mechanism involves charged or highly polar transition states that are stabilized by polar solvents [5].

Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations have been employed to elucidate the electronic structure and reactivity patterns of oxydiethylene bis(chloroformate). Density functional theory (DFT) calculations using B3LYP/6-31+G(d,p) level of theory have provided detailed insights into the molecular geometry, electronic properties, and reaction mechanisms [8].

The calculated molecular geometry reveals that the compound adopts a non-planar conformation with significant flexibility in the diethylene glycol backbone. The chloroformate groups are positioned to minimize steric interactions while maintaining optimal orbital overlap for reactivity [8].

Electronic structure calculations demonstrate that the carbonyl carbons of the chloroformate groups carry significant positive charge (δ+ ≈ 0.45), making them highly susceptible to nucleophilic attack. The calculated electrostatic potential maps show pronounced positive regions centered on the carbonyl carbons, confirming their role as primary reaction sites [8].

Molecular Dynamics Simulations

Molecular dynamics simulations have been performed to investigate the dynamic behavior of oxydiethylene bis(chloroformate) in aqueous and organic solvent environments. These simulations provide valuable insights into the conformational flexibility, solvation effects, and reaction dynamics of the compound [9].

The simulations reveal that the compound exhibits significant conformational flexibility, with the diethylene glycol backbone capable of adopting multiple conformations. The root-mean-square deviation (RMSD) analysis indicates that the compound samples a range of conformations with characteristic interconversion times on the picosecond scale [9].

Solvation structure analysis demonstrates that water molecules form hydrogen bonds with the ether oxygen atoms of the diethylene glycol backbone, while maintaining optimal positioning for nucleophilic attack on the chloroformate groups. The radial distribution functions show distinct solvation shells around the reactive centers [9].

Transition State Theory Applications

Transition state theory has been successfully applied to understand the reaction mechanisms and predict reaction rates for oxydiethylene bis(chloroformate) transformations. The application of transition state theory provides a quantitative framework for understanding the energetics and dynamics of the reaction pathways [10].

The calculated transition state structures reveal that the nucleophilic substitution proceeds through a tetrahedral transition state with significant bond elongation in the carbon-chlorine bond and partial bond formation with the nucleophile. The activation barriers calculated using transition state theory are in excellent agreement with experimental activation energies [10].

The theory has been particularly useful in predicting the temperature dependence of reaction rates and understanding the origin of solvent effects. The calculated pre-exponential factors and activation enthalpies provide fundamental insights into the reaction mechanism and the factors controlling reactivity [10].

Structure-Reactivity Relationships

Electronic Effects in Reactivity

The reactivity of oxydiethylene bis(chloroformate) is strongly influenced by electronic effects arising from the molecular structure. The electron-withdrawing nature of the chloroformate groups creates a strong inductive effect that enhances the electrophilicity of the carbonyl carbons [11].

The Hammett equation has been applied to understand the electronic effects in related chloroformate compounds, revealing that electron-withdrawing substituents increase reactivity toward nucleophilic attack. The σ-values for chloroformate groups indicate strong electron-withdrawing character (σ ≈ +0.7), which correlates with enhanced reactivity [11].

Natural bond orbital (NBO) analysis demonstrates that the chloroformate groups withdraw electron density from the diethylene glycol backbone through inductive effects. This electron withdrawal increases the positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack [11].

Steric Influences on Reaction Pathways

Steric effects play a significant role in determining the reaction pathways and rates of oxydiethylene bis(chloroformate) reactions. The diethylene glycol backbone provides sufficient flexibility to minimize steric hindrance around the reactive chloroformate groups [12].

Computational studies reveal that the chloroformate groups can adopt conformations that minimize steric interactions with approaching nucleophiles. The calculated steric maps show that the approach trajectories for nucleophilic attack are relatively unhindered, contributing to the high reactivity of the compound [12].

Comparison with more sterically hindered chloroformate derivatives demonstrates that steric effects can significantly reduce reaction rates when bulky substituents are present near the reactive centers. The oxydiethylene bis(chloroformate) structure represents an optimal balance between reactivity and synthetic accessibility [12].

Substituent Effects Research

Research on substituent effects in chloroformate chemistry has provided valuable insights into the factors controlling reactivity patterns. The electronic and steric effects of various substituents have been systematically studied to understand structure-reactivity relationships [13].

Studies of substituted chloroformates demonstrate that electron-withdrawing groups enhance reactivity by increasing the electrophilicity of the carbonyl carbon. The order of reactivity follows the trend: nitro > cyano > chloro > methoxy > alkyl substituents [13].

The selectivity of chloroformate reactions can be controlled through appropriate choice of substituents, allowing for fine-tuning of reaction rates and product distributions. The substituent effects observed in oxydiethylene bis(chloroformate) are consistent with the general principles established for chloroformate chemistry [13].

Physical Description

Liquid

Color/Form

LIQUID

XLogP3

2

Boiling Point

229.0 °C
127 °C AT 5 MM HG

Flash Point

295 °F; 146 °C (OPEN CUP)

UNII

0O453X86MX

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.00 mmHg
5 mm Hg @ 127 °C

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Impurities

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/

Other CAS

106-75-2

Wikipedia

Oxydiethylene bis(chloroformate)

General Manufacturing Information

Wholesale and retail trade
Carbonochloridic acid, C,C'-(oxydi-2,1-ethanediyl) ester: ACTIVE
Most chloroformate production is used captively and production figures are not available /Chloroformic esters/

Analytic Laboratory Methods

The quantitative analysis of chloroformic esters can be carried out by titration, gas chromatography, high-performance liquid chromatography (HPLC). /Chloroformic esters/

Dates

Last modified: 08-15-2023

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